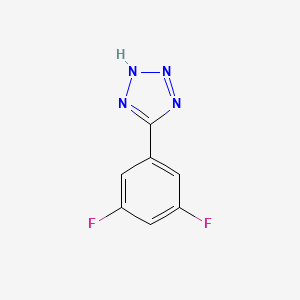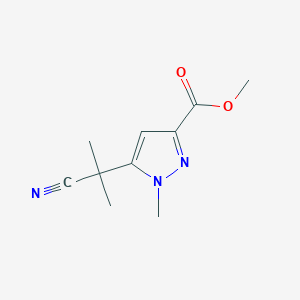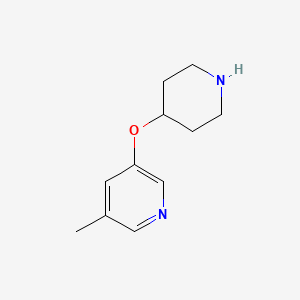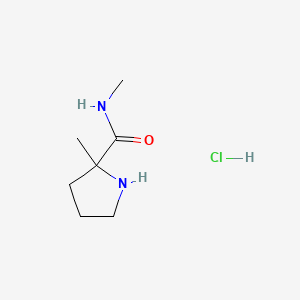![molecular formula C5H12ClN3 B13585979 1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanaminehydrochloride](/img/structure/B13585979.png)
1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanamine hydrochloride is a compound that belongs to the diazirine family. Diazirines are small, photo-reactive molecules that are widely used in biochemical research for their ability to form covalent bonds with nearby molecules upon exposure to UV light. This property makes them valuable tools in the study of molecular interactions and protein labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanamine hydrochloride typically involves the formation of the diazirine ring followed by the introduction of the methanamine group. One common method involves the reaction of a suitable precursor with a diazirine-forming reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification by recrystallization or chromatography to remove impurities and obtain the final product in its hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the diazirine ring or the methanamine group.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanamine hydrochloride has numerous applications in scientific research:
Chemistry: Used as a photo-crosslinking agent to study molecular interactions and reaction mechanisms.
Biology: Employed in protein labeling and identification of protein-protein interactions.
Medicine: Utilized in drug discovery and development to identify potential drug targets.
Industry: Applied in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects through the formation of covalent bonds with nearby molecules upon exposure to UV light. The diazirine ring undergoes a photochemical reaction that generates a highly reactive carbene intermediate. This intermediate can insert into C-H, N-H, and O-H bonds, forming stable covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the molecules present in the reaction environment.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-methyldiazirin-3-yl)propan-1-ol
- 3-(3-methyldiazirin-3-yl)propanoic acid
- 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine
Uniqueness
1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanamine hydrochloride is unique due to its specific structure, which combines the diazirine ring with a methanamine group. This combination allows for versatile applications in various fields, including chemistry, biology, and medicine. Its ability to form stable covalent bonds with a wide range of molecules upon UV activation makes it a valuable tool for studying molecular interactions and developing new materials.
Propiedades
Fórmula molecular |
C5H12ClN3 |
|---|---|
Peso molecular |
149.62 g/mol |
Nombre IUPAC |
(3-propan-2-yldiazirin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H11N3.ClH/c1-4(2)5(3-6)7-8-5;/h4H,3,6H2,1-2H3;1H |
Clave InChI |
WOQDPPIPVYYNRJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1(N=N1)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl (1S,6S)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13585903.png)


![N-[2-(4-methoxyphenoxy)ethyl]-3-methyl-5-(methylamino)-1,2-thiazole-4-carboxamide](/img/structure/B13585912.png)



![6,9-Dimethylspiro[4.4]nonan-1-one](/img/structure/B13585946.png)



![N-(1-methylcyclopropyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B13585965.png)

